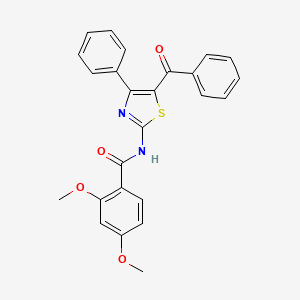

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S/c1-30-18-13-14-19(20(15-18)31-2)24(29)27-25-26-21(16-9-5-3-6-10-16)23(32-25)22(28)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJCAPHODJLUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the benzoyl and phenyl groups. The final step involves the coupling of the thiazole derivative with 2,4-dimethoxybenzoyl chloride under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reagents used.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results.

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |

|---|---|---|

| HepG2 | 2.38 | 7.46 |

| HCT116 | 1.54 | 8.29 |

| MCF7 | 4.52 | 4.56 |

The mechanisms underlying its anticancer activity include:

- Inhibition of Cell Growth : The compound has shown to inhibit the growth of HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells.

- Apoptosis Induction : It modulates signaling pathways associated with apoptosis and cell cycle regulation, leading to G1 phase arrest in cancer cells .

Antimicrobial Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide has also been evaluated for its antimicrobial properties. It demonstrates activity against both bacterial and fungal strains.

Bacterial Activity

The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated effective inhibition at low concentrations.

Fungal Activity

It has shown antifungal activity against strains like Aspergillus niger and Aspergillus oryzae, suggesting its potential as an antifungal agent in therapeutic applications .

Case Study 1: Anticancer Efficacy

A study assessed the efficacy of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide on HepG2 cells. The findings revealed:

- A significant decrease in cell viability at IC50 values lower than those of standard chemotherapeutics like doxorubicin.

- Flow cytometry analysis indicated a notable shift in the cell cycle distribution towards G1 phase arrest, suggesting potential therapeutic benefits in treating liver cancer.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, the compound was evaluated against E. coli and S. aureus. Results showed:

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

- N-(4,5-Dihydro-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide (): This analog replaces the aromatic thiazole with a 4,5-dihydrothiazole (thiazoline) ring. Thiazoline derivatives often exhibit distinct reactivity and binding profiles compared to fully aromatic thiazoles, impacting pharmacokinetics and target affinity .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () :

Substitution of the benzoyl and phenyl groups with chlorine and fluorine introduces strong electron-withdrawing effects. The chloro-thiazole enhances electrophilicity, while difluoro substitution on the benzamide may improve metabolic stability. This compound’s polarity contrasts with the target molecule’s lipophilic benzoyl/phenyl substituents, suggesting differences in membrane permeability and solubility .

Substituent Variations

- The nitro group is strongly electron-withdrawing, which may alter the thiazole’s electronic environment compared to the target compound’s benzoyl group. Such modifications could shift activity toward targets requiring polar interactions .

N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide () :

The dichlorophenyl and nitro-pyrazole substituents introduce steric bulk and electron-deficient regions. This contrasts with the target compound’s methoxy groups, which are electron-donating. Such structural differences likely result in divergent binding modes, particularly in enzyme active sites requiring specific electronic complementarity .

Functional Group Comparisons

Thiazole vs. Thiadiazole/Isoxazole Derivatives () :

Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () and N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide () replace the thiazole with thiadiazole or isoxazole cores. Thiadiazoles are more electron-deficient, enhancing interactions with nucleophilic residues in enzymes. Isoxazoles, with an oxygen heteroatom, offer distinct hydrogen-bonding capabilities. These changes can significantly alter bioactivity and selectivity .- COX/LOX Inhibitors (): Thiazole derivatives like N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) highlight the role of substituents in modulating enzyme inhibition. The target compound’s dimethoxybenzamide may mimic the methoxy-phenol group in 6a but lacks the hydroxyl group critical for COX-2 selectivity.

Structural and Pharmacokinetic Implications

Electronic Effects

- Electron-Donating vs. In contrast, nitro or sulfonyl substituents () create electron-deficient regions, favoring interactions with nucleophilic targets like cysteine residues .

Solubility and Lipophilicity

- Lipophilic Substituents : The benzoyl and phenyl groups on the thiazole enhance lipophilicity, favoring passive diffusion across membranes. Compounds with polar sulfonyl or nitro groups () may exhibit reduced bioavailability but improved aqueous solubility .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide typically involves several key steps:

- Formation of the Thiazole Ring : The thiazole moiety is synthesized through the Hantzsch thiazole synthesis method, involving the condensation of α-haloketones with thioamides.

- Benzoylation : The thiazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

- Dimethoxybenzamide Formation : The final step involves the reaction with 2,4-dimethoxybenzoic acid or its derivatives to form the desired amide linkage.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide against various pathogens. The compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, two common pathogens responsible for human infections. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods and showed promising results compared to existing antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Additionally, antifungal activity was assessed against Aspergillus niger and Aspergillus oryzae, with results indicating moderate efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 6.75 |

| MCF-7 (Breast Cancer) | 8.50 |

The proposed mechanism of action for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell division and proliferation.

- DNA Interaction : It has been suggested that the compound interacts with DNA, leading to disruption in replication processes.

- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, contributing to reduced viability .

Case Studies

A notable case study involved administering this compound to murine models with induced tumors. Results indicated a significant reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving condensation of substituted thiazole intermediates with benzoyl or benzamide derivatives. For example, a common approach involves reacting 5-benzoyl-4-phenyl-1,3-thiazol-2-amine with 2,4-dimethoxybenzoyl chloride in pyridine under reflux, followed by purification via column chromatography (e.g., silica gel, eluent: CHCl₃/MeOH) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and catalyst use (e.g., DMAP for acylation). Reaction progress is monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- NMR : ¹H NMR should resolve thiazole protons (δ 7.2–8.1 ppm), benzoyl aromatic protons (δ 7.5–8.3 ppm), and methoxy groups (δ 3.8–4.0 ppm). ¹³C NMR verifies carbonyl carbons (~165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .

Q. How is X-ray crystallography employed to determine the compound’s molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular N–H⋯N and C–H⋯O interactions stabilize crystal packing, as seen in analogous thiazole derivatives . Data collection involves a Bruker CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å), with absorption correction via SADABS .

Q. What preliminary biological assays are used to identify its potential targets?

- Methodological Answer : In vitro cytotoxicity screens (e.g., NCI-60 panel) at 10 µM concentrations assess antiproliferative activity. Target identification may involve kinase profiling or fluorescence-based binding assays (e.g., EGFR inhibition, as seen in structurally similar benzamides ). IC₅₀ values are calculated using GraphPad Prism for dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : SAR studies focus on modifying substituents on the benzoyl (e.g., electron-withdrawing groups at para positions) and thiazole rings (e.g., halogen substitution for improved lipophilicity). For example, replacing methoxy with trifluoromethyl in analogous compounds increased Hec1/Nek2 pathway inhibition by 3-fold . Computational tools (e.g., AutoDock Vina) predict binding affinities to targets like EGFR or sirtuins .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, cell line variability). Normalize data using Z-factor statistical validation and repeat assays with standardized protocols (e.g., ATP-based viability assays vs. colony formation). Cross-validate with orthogonal methods, such as Western blotting for target protein inhibition .

Q. How do molecular docking and dynamics simulations elucidate binding modes with therapeutic targets?

- Methodological Answer : Docking into EGFR (PDB: 1M17) or sirtuin active sites (e.g., SIRT1) using Glide or GROMACS identifies key interactions (e.g., hydrogen bonds with Lys745 or π-stacking with Phe297). MD simulations (50 ns, NPT ensemble) assess complex stability, with RMSD <2 Å indicating robust binding .

Q. What advanced electron density analysis tools validate crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.